
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is characterized by its unique structure, which includes a hexyl(methyl)amino group attached to a phenyl ring, and two hydroxyl groups on the anthracene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
- Step 1: Synthesis of the Aryl Halide:
- The starting material, 4-bromoaniline, is reacted with hexyl(methyl)amine to form 4-(hexyl(methyl)amino)aniline.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 80°C), and catalyst (e.g., palladium acetate).
- Step 2: Suzuki-Miyaura Coupling:
- The synthesized 4-(hexyl(methyl)amino)aniline is then coupled with 1,4-dihydroxyanthraquinone using a palladium catalyst.
- Reaction conditions: Solvent (e.g., toluene), base (e.g., potassium carbonate), and temperature (e.g., 100°C).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
- Oxidation:
- The hydroxyl groups can be oxidized to form quinones.
- Common reagents: Potassium permanganate, chromium trioxide.
- Reduction:
- The compound can be reduced to form hydroquinones.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The amino group can undergo substitution reactions to form different derivatives.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione has a wide range of scientific research applications:
- Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and catalysis.
- Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
- Medicine:
- Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
- Used in drug development and formulation studies.
- Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
- Molecular Targets:
- The compound can interact with enzymes, receptors, and DNA.
- It may inhibit specific enzymes involved in metabolic pathways.
- Pathways Involved:
- The compound can modulate signaling pathways related to cell growth and apoptosis.
- It may induce oxidative stress and affect cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds:
- 2-(4-(Hexylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Methylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
- 2-(4-(Dimethylamino)phenyl)-1,4-dihydroxyanthracene-9,10-dione
Uniqueness: 2-(4-(Hexyl(methyl)amino)phenyl)-1,4-dihydroxyanthracene-9,10-dione is unique due to the presence of both hexyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
89132-73-0 |
|---|---|
Fórmula molecular |
C27H27NO4 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
2-[4-[hexyl(methyl)amino]phenyl]-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C27H27NO4/c1-3-4-5-8-15-28(2)18-13-11-17(12-14-18)21-16-22(29)23-24(27(21)32)26(31)20-10-7-6-9-19(20)25(23)30/h6-7,9-14,16,29,32H,3-5,8,15H2,1-2H3 |
Clave InChI |
FKYQPIVIQMGYFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(C)C1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Diphenylcyclobuta[b]anthracene](/img/structure/B15249065.png)

![tert-Butyl (3aS,7aR)-3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B15249086.png)
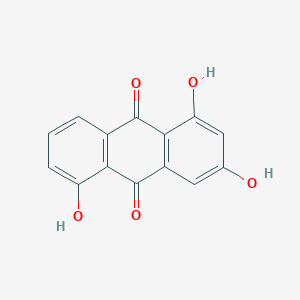
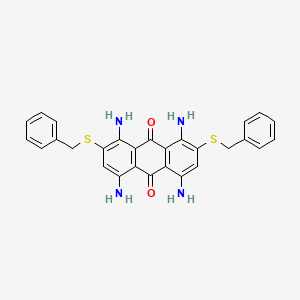
![2,2'-Dimethyl[9,9'-bianthracene]-9,9'(10H,10'H)-diol](/img/structure/B15249117.png)
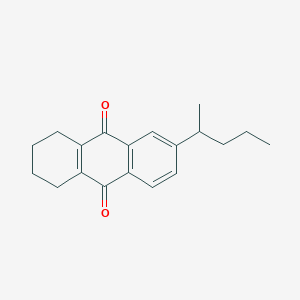
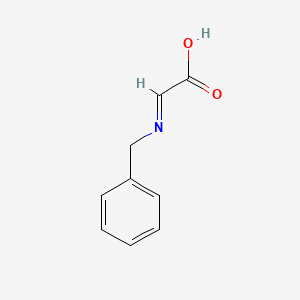
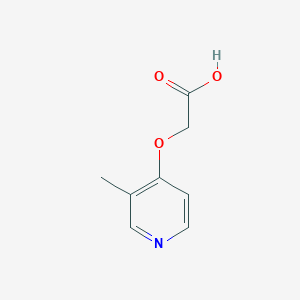
![9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione](/img/structure/B15249136.png)


![N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B15249168.png)

